molecular formula C7H9NO B8389254 3-(Tetrahydrofuran-3-yl)acrylonitrile

3-(Tetrahydrofuran-3-yl)acrylonitrile

Cat. No.: B8389254
M. Wt: 123.15 g/mol
InChI Key: UFAJOOWJBBPWOQ-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-3-yl)acrylonitrile is an acrylonitrile derivative featuring a tetrahydrofuran (THF) ring substituted at the 3-position. Acrylonitriles are characterized by their nitrile (-C≡N) and vinyl (-CH₂=CH-) groups, making them reactive intermediates in organic synthesis, particularly in cycloadditions and polymerizations . The THF moiety introduces stereochemical complexity and influences solubility and electronic properties.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

3-(oxolan-3-yl)prop-2-enenitrile

InChI

InChI=1S/C7H9NO/c8-4-1-2-7-3-5-9-6-7/h1-2,7H,3,5-6H2

InChI Key

UFAJOOWJBBPWOQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C=CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(Tetrahydrofuran-3-yl)acrylonitrile with key analogs from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications/Properties References
This compound C₇H₉NO 123.15 Tetrahydrofuran-3-yl, acrylonitrile Intermediate in diastereoselective synthesis
(Z)-3-(Anthracen-9-yl)-2-(biphenyl-4-yl)acrylonitrile C₂₉H₁₉N 381.47 Anthracenyl, biphenyl, acrylonitrile Photothermal bending of elastic organic crystals
2-(1H-Benzimidazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile C₁₆H₁₁N₃O 261.28 Benzimidazolyl, hydroxyphenyl, acrylonitrile Copper corrosion inhibition (85% efficiency at 0.5 mM)
Tetrahydrofurfuryl acrylate C₈H₁₂O₃ 156.18 Tetrahydrofurfuryl ester, acrylate Polymer precursor; metabolizes to THF alcohol

Experimental and Theoretical Insights

  • Corrosion Inhibition : The benzimidazole analog in showed a concentration-dependent inhibition efficiency (up to 85% at 0.5 mM) via adsorption on copper surfaces. Density functional theory (DFT) calculations linked its efficacy to high electrophilicity and frontier orbital interactions .
  • Photothermal Properties: Anthracenyl-substituted acrylonitriles () exhibited reversible bending under light due to anisotropic thermal expansion, a property absent in non-aromatic analogs like the THF derivative .

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